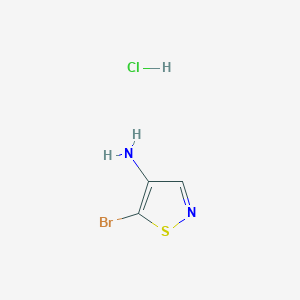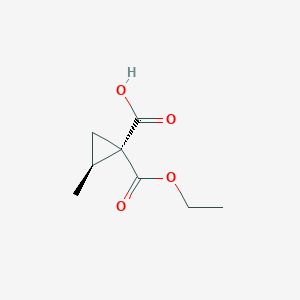
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is a chiral compound with significant interest in organic chemistry. This compound features a cyclopropane ring substituted with ethoxycarbonyl and methyl groups, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2-methyl-2-butene in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.
化学反应分析
Types of Reactions
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学研究应用
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
作用机制
The mechanism of action of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of enzymes. The cyclopropane ring’s strain and the presence of functional groups influence its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- rac-(1R,2S)-1-(methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-1-(ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, cis
Uniqueness
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups. The trans configuration and the presence of both ethoxycarbonyl and methyl groups confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
(1R,2S)-1-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(11)8(6(9)10)4-5(8)2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m0/s1 |
InChI 键 |
JOPDBDBIDOLQEA-YLWLKBPMSA-N |
手性 SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C)C(=O)O |
规范 SMILES |
CCOC(=O)C1(CC1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


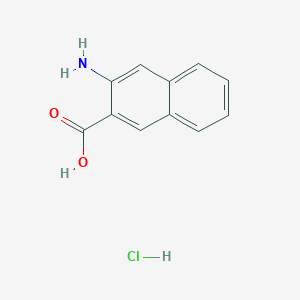

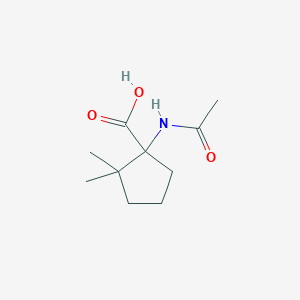


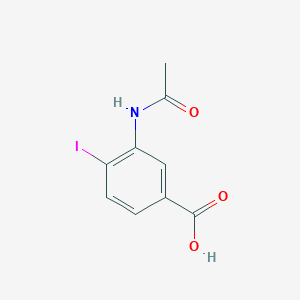


![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
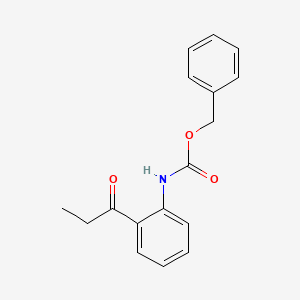
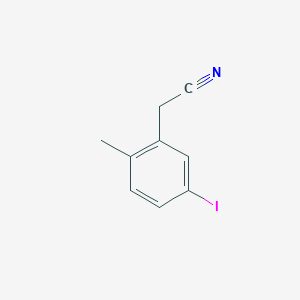
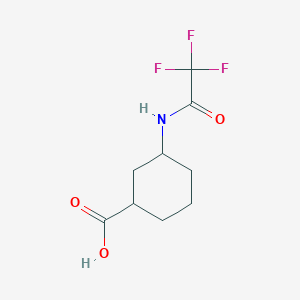
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
